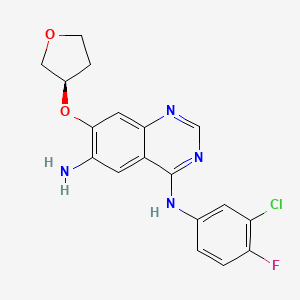
(R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine
Übersicht
Beschreibung
(R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine is a useful research compound. Its molecular formula is C18H16ClFN4O2 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This compound belongs to the quinazoline family, which is known for various biological activities, including anticancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C18H16ClFN4O2
- Molecular Weight : 374.8 g/mol
- CAS Number : 314771-76-1
- IUPAC Name : 4-N-(3-chloro-4-fluorophenyl)-7-[(3R)-oxolan-3-yl]oxyquinazoline-4,6-diamine
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Quinazoline derivatives have been shown to target epidermal growth factor receptors (EGFR) and other receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound competes with ATP for binding to the kinase domain of RTKs, thereby inhibiting downstream signaling pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in certain cancer cell lines, preventing further cell division.
Biological Assays and Efficacy
Numerous studies have evaluated the biological activity of this compound through various in vitro and in vivo assays.
In Vitro Studies
- Cell Viability Assays :
- The compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 5 to 15 µM.
- Apoptosis Induction :
- Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating enhanced apoptosis.
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| A549 | 10 | Yes |
| MCF7 | 15 | Yes |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Xenograft Models : In mice bearing A549 xenografts, administration of the compound led to a significant reduction in tumor volume compared to controls.
- Toxicity Studies : Preliminary toxicity assessments indicated a favorable safety profile at therapeutic doses.
Case Studies
- Case Study 1: Lung Cancer Treatment
- A study demonstrated that this compound effectively inhibited tumor growth in lung cancer models by targeting EGFR pathways.
- Case Study 2: Breast Cancer
- Another investigation showed that this compound could sensitize MCF7 cells to conventional chemotherapy agents, suggesting potential use as an adjuvant therapy.
Eigenschaften
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-[(3R)-oxolan-3-yl]oxyquinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQABKFYKJRXII-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













